![molecular formula C50H48N12O4 B6598760 1-[(3R)-3-[4-({3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-oxopropyl}amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one CAS No. 2031255-23-7](/img/structure/B6598760.png)
1-[(3R)-3-[4-({3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-oxopropyl}amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
Overview
Description
1-[(3R)-3-[4-({3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-oxopropyl}amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C50H48N12O4 and its molecular weight is 881.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Compounds similar to the one mentioned are often synthesized through various chemical reactions, including intramolecular cyclization, N-allylation, and N-propargyl alkylation processes. For instance, the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition reactions showcases the complex synthetic routes employed to create these molecules. These synthetic approaches are crucial for the development of new compounds with potential biological activities (Rahmouni et al., 2014).
Potential Therapeutic Applications
The pyrazolo[3,4-d]pyrimidine scaffold is a common feature in compounds with various biological activities, including potential anticancer and anti-inflammatory properties. For example, the discovery of novel 2-(pyrazol-4-ylamino)-pyrimidines as inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R) highlights the therapeutic potential of these compounds in cancer treatment (Degorce et al., 2016). Additionally, the synthesis of new pyrazolo[1,5-a]pyrimidine, triazolo[4,3-a]pyrimidine derivatives, and their evaluation as potential antimicrobial and anticancer agents indicate the broad spectrum of activity that these compounds may exhibit (Abdelhamid & Gomha, 2013).
Molecular Modifications and Derivatives
Research in this area also focuses on the development of novel derivatives through molecular modifications to enhance biological activity or to investigate structure-activity relationships. For example, the synthesis of thioxopyrimidine derivatives incorporating a (thio)pyrimidine moiety and their potential biological activities illustrate the ongoing efforts to modify the core structure for improved efficacy (Ho & Suen, 2013).
Mechanism of Action
Target of Action
The primary target of Ibrutinib, also known as “1-[(3R)-3-[4-({3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-oxopropyl}amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one”, is Bruton’s tyrosine kinase (BTK) . BTK is a crucial terminal kinase enzyme in the B-cell antigen receptor signaling pathway .
Mode of Action
Ibrutinib acts as an irreversible potent inhibitor of BTK . It forms a covalent bond with a cysteine residue (Cys-481) in the BTK active site, leading to sustained inhibition of BTK enzymatic activity . This inhibition disrupts the growth signal by targeting BTK in patients with B-cell malignancies .
Biochemical Pathways
The inhibition of BTK by Ibrutinib blocks many functionalities in the B-cell receptor signaling pathway that are crucial for differentiation, migration, signaling, proliferation, and survival of the malignant B-lymphocytes . It also suppresses TLR signaling-mediated proliferation and blocks pro-survival pathways in CLL cells by downregulating CCL3 and CCL4 expression .
Pharmacokinetics
The pharmacokinetics of Ibrutinib is highly variable in patients . It is absorbed and metabolized in the body, and its clearance has both inter- and intra-individual variability . Smoking status has been identified as a significant covariate associated with Ibrutinib clearance .
Result of Action
Ibrutinib has demonstrated clinical effectiveness in treating various conditions such as chronic lymphocytic leukemia (CLL), Waldenström’s Macroglobulinemia, and chronic graft versus host disease (cGVHD) . It has shown significant activities across a variety of B-cell neoplastic disorders and autoimmune diseases .
Action Environment
The action of Ibrutinib can be influenced by environmental factors such as the patient’s smoking status . For instance, smokers are expected to have around a 40% reduction in steady-state Ibrutinib concentrations compared to non-smokers . Therefore, the patient’s environment and lifestyle can significantly impact the efficacy and stability of Ibrutinib.
Biochemical Analysis
Biochemical Properties
Ibrutinib dimer plays a crucial role in biochemical reactions by interacting with several key enzymes, proteins, and other biomolecules. One of the primary targets of ibrutinib dimer is Bruton’s tyrosine kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway. The compound binds covalently to the cysteine residue (Cys-481) in the BTK active site, leading to sustained inhibition of BTK enzymatic activity . This interaction disrupts the signaling pathways that promote B-cell proliferation and survival, making ibrutinib dimer a potent inhibitor of malignant B-cell growth.
Cellular Effects
Ibrutinib dimer exerts significant effects on various types of cells and cellular processes. In B-cells, the compound inhibits BTK, leading to the disruption of B-cell receptor signaling. This inhibition results in reduced cell proliferation, migration, and survival . Additionally, ibrutinib dimer has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it downregulates the expression of inhibitory receptors and restores the functions of patient-derived T cells, including proliferation, degranulation, and cytokine secretion .
Molecular Mechanism
The molecular mechanism of action of ibrutinib dimer involves its covalent binding to BTK. The compound forms a covalent bond with the cysteine residue (Cys-481) in the BTK active site, leading to irreversible inhibition of the enzyme . This binding disrupts the B-cell receptor signaling pathway, which is crucial for the growth and survival of malignant B-cells. Additionally, ibrutinib dimer may interact with other proteins and enzymes involved in cell signaling and gene expression, further contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ibrutinib dimer have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function. Studies have shown that ibrutinib dimer maintains its inhibitory activity over extended periods, but the accumulation of degradation products may impact its efficacy
Dosage Effects in Animal Models
The effects of ibrutinib dimer vary with different dosages in animal models. At lower doses, the compound effectively inhibits BTK and reduces B-cell proliferation without causing significant toxicity . At higher doses, ibrutinib dimer may exhibit toxic or adverse effects, including disruptions in normal cellular functions and potential off-target interactions. Studies in rodent models have shown that the compound can prolong survival and reduce tumor volume in a dose-dependent manner .
Metabolic Pathways
Ibrutinib dimer is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes (CYP3A4 and CYP2D6). The compound undergoes extensive metabolism, resulting in the formation of various metabolites, including dihydrodiol-ibrutinib . These metabolites are further processed through glutathione conjugation and excreted in feces and urine. The metabolic pathways of ibrutinib dimer also involve interactions with enzymes and cofactors that influence its bioavailability and therapeutic efficacy .
Transport and Distribution
The transport and distribution of ibrutinib dimer within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound binds reversibly to human plasma proteins, with a high affinity for plasma proteins such as albumin . This binding affects its distribution and bioavailability, allowing it to reach target tissues and exert its therapeutic effects. Additionally, ibrutinib dimer is transported across cellular membranes through active transport mechanisms, further influencing its localization and accumulation within cells .
Subcellular Localization
Ibrutinib dimer exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with BTK and other target proteins. Post-translational modifications, such as phosphorylation, may influence its subcellular localization and activity. Additionally, ibrutinib dimer may be directed to specific cellular compartments or organelles through targeting signals, enhancing its therapeutic effects .
Properties
IUPAC Name |
1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H48N12O4/c1-2-41(63)59-27-9-11-35(29-59)62-50-44(46(58-62)34-19-23-40(24-20-34)66-38-15-7-4-8-16-38)48(54-32-56-50)52-26-25-42(64)60-28-10-12-36(30-60)61-49-43(47(51)53-31-55-49)45(57-61)33-17-21-39(22-18-33)65-37-13-5-3-6-14-37/h2-8,13-24,31-32,35-36H,1,9-12,25-30H2,(H2,51,53,55)(H,52,54,56)/t35-,36-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDQAMODZKHBII-LQFQNGICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)NCCC(=O)N6CCCC(C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)NCCC(=O)N6CCC[C@H](C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H48N12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B6598680.png)
![5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B6598682.png)
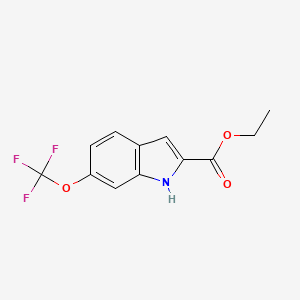
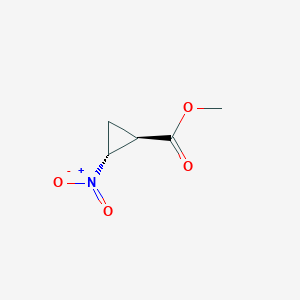

![1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B6598708.png)
![tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate](/img/structure/B6598716.png)
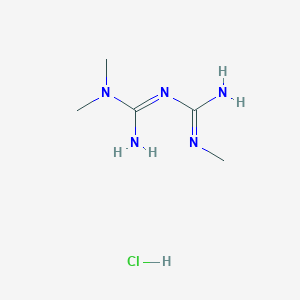
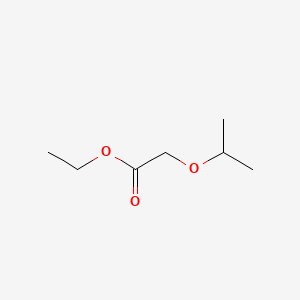
![tert-butyl N-[(1s,4s)-4-sulfanylcyclohexyl]carbamate, cis](/img/structure/B6598740.png)

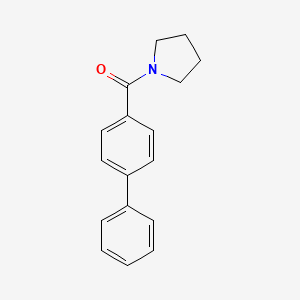

![N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide](/img/structure/B6598782.png)
